molecular formula C16H13BrCl2N2O2 B2375492 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide CAS No. 351512-31-7

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B2375492
CAS No.: 351512-31-7
M. Wt: 416.1
InChI Key: WKZIQCZOBWILHI-AWQFTUOYSA-N
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Description

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is a chemical compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the corresponding amine and aldehyde.

Scientific Research Applications

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of bromine and chlorine atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-chlorobenzohydrazide

Uniqueness

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is unique due to the specific combination of bromine, ethoxy, and dichlorobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2/c1-2-23-15-6-3-11(17)7-10(15)9-20-21-16(22)13-5-4-12(18)8-14(13)19/h3-9H,2H2,1H3,(H,21,22)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZIQCZOBWILHI-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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